Hexamidine Dihydrochloride
Overview
Description
Hexamidine Dihydrochloride is an antiseptic drug used for dermatomycoses and superficial bacterial infections alone or in combination with clotrimazole . It is an aromatic ether, a member of guanidines, and a polyether .
Synthesis Analysis
Hexamidine Dihydrochloride (HEX H) can be prepared from Hexamidine diisethionate (HEX D) by a simple acid addition reaction .
Molecular Structure Analysis
The molecular formula of Hexamidine Dihydrochloride is C20H28Cl2N4O2 . It is functionally related to a hexane-1,6-diol .
Chemical Reactions Analysis
The preparation of HEX H from HEX D has been confirmed through NMR analysis .
Physical And Chemical Properties Analysis
The melting points of HEX D and HEX H are 225°C and 266°C respectively. The LogD values at pH 7.4 are -0.74 for HEX D and -0.70 for HEX H respectively .
Scientific Research Applications
Skin Health and Personal Care : Hexamidine salts, including Hexamidine Dihydrochloride, are used as preservatives in skin health and personal care products. They exhibit biocidal properties, inhibit protease activity, and have beneficial effects on skin homeostasis (Parisi et al., 2017).
Antibacterial Activity : Hydro-alcoholic solutions containing Hexamidine Dihydrochloride effectively reduce bacterial flora on the skin, offering greater reductions in bacteria with minimal disturbance to the bacterial population balance (Michel et al., 1986).
Pharmaceutical Formulations : Hexamidine Dihydrochloride's wide range of physicochemical properties aids in designing novel formulations for targeted skin delivery (Parisi et al., 2015).
Anti-Dandruff Shampoos : Hexamidine Dihydrochloride in anti-dandruff shampoos effectively reduces dandruff, relieves scalp itching, and decreases scalp Malassezia load, offering a safe and effective alternative agent in such products (Lai Wei, 2009).
Controlled Drug Delivery : Nanoparticles of Chlorhexidine Hexametaphosphate, a related compound, significantly increase the local dose and duration of delivery to target surfaces, potentially reducing intervention frequency (Garner & Barbour, 2015).
HPLC Method Development : A high-performance liquid chromatography (HPLC) method has been developed for determining Chlorhexidine in pharmaceutical formulations, including mouthwash and intimate douche, and in spiked human saliva, demonstrating high recovery rates (Sobaih et al., 2022).
Cosmetic Product Analysis : Hexamidine and its derivatives can be accurately determined in cosmetic products using paired ion, reverse-phase HPLC and ultraviolet detection (Bukanski & Masse, 1984).
Safety and Toxicity Studies : Hexamidine Diisethionate and Hexamidine have been found safe for use in cosmetics and over-the-counter drug products, with no known adverse effects reported (Hexamidine Diisethionate, 2007).
Clinical Studies in Epilepsy : Studies have shown that Hexamidine levels in blood plasma and cerebrospinal fluid correlate with daily doses and other anticonvulsants in patients with epilepsy (Gromov et al., 1988).
Allergic Reactions : Hexamidine can cause both immediate and delayed hypersensitivity, leading to contact dermatitis in some individuals (Siemund & Dahlin, 2021).
Cell Viability and Proliferation Studies : Diamidines and biguanides, including Hexamidine, have been shown to improve human epithelial cell, keratocyte, and endothelial cell viability, proliferation, and migration (Shi et al., 2018).
Antibacterial Activity against Multidrug-Resistant Bacteria : Studies have investigated the activity of cationic compounds like Hexamidine against multidrug-resistant bacteria, indicating their potential in combating such infections (Grare et al., 2010).
Future Directions
properties
IUPAC Name |
4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2.2ClH/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;;/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMYFHPQQKVKID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531585 | |
Record name | 4,4'-[Hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamidine Dihydrochloride | |
CAS RN |
50357-46-5 | |
Record name | 4,4'-[Hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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